molecular formula C9H15BrF3NO B13947540 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13947540
M. Wt: 290.12 g/mol
InChI Key: HTYJXQOSSZJYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with bromoethoxy and trifluoromethyl reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with 2-bromoethanol in the presence of a base to form the bromoethoxy intermediate. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include corresponding ketones or alcohols.

    Reduction: Products include reduced piperidine derivatives.

Scientific Research Applications

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromoethoxy)methyl)benzene
  • (2-Bromoethoxy)-tert-butyldimethylsilane

Uniqueness

Compared to similar compounds, 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and bromoethoxy groups on a piperidine ring. This combination imparts distinct chemical and physical properties, making it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C9H15BrF3NO

Molecular Weight

290.12 g/mol

IUPAC Name

2-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C9H15BrF3NO/c10-4-6-15-7-8-3-1-2-5-14(8)9(11,12)13/h8H,1-7H2

InChI Key

HTYJXQOSSZJYQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COCCBr)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.